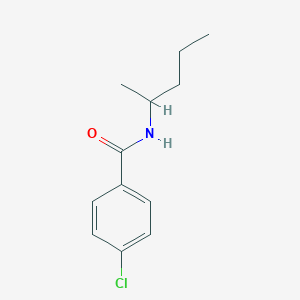

4-chloro-N-pentan-2-ylbenzamide

Description

4-Chloro-N-pentan-2-ylbenzamide is a benzamide derivative featuring a chlorine substituent at the para position of the benzene ring and a pentan-2-yl group attached to the amide nitrogen.

Properties

CAS No. |

7461-45-2 |

|---|---|

Molecular Formula |

C12H16ClNO |

Molecular Weight |

225.71 g/mol |

IUPAC Name |

4-chloro-N-pentan-2-ylbenzamide |

InChI |

InChI=1S/C12H16ClNO/c1-3-4-9(2)14-12(15)10-5-7-11(13)8-6-10/h5-9H,3-4H2,1-2H3,(H,14,15) |

InChI Key |

JQFSPJVRVRSMOP-UHFFFAOYSA-N |

SMILES |

CCCC(C)NC(=O)C1=CC=C(C=C1)Cl |

Canonical SMILES |

CCCC(C)NC(=O)C1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-chloro-N-pentan-2-ylbenzamide with related benzamide derivatives, focusing on structural features, synthesis, and physicochemical properties.

Spectral and Crystallographic Properties

- 4-Chloro-N-phenylbenzamide (): The unsubstituted phenyl group at nitrogen results in a planar amide linkage, as confirmed by X-ray crystallography. Hydrogen-bonding interactions between the amide N–H and carbonyl oxygen stabilize the crystal lattice .

- 5-(Azepane-1-sulfonyl)-2-chloro-N-(4-phenylbutan-2-yl)benzamide () : The azepane-sulfonyl group introduces significant polarity and conformational rigidity, likely altering solubility and spectroscopic profiles compared to alkyl-substituted analogs.

Data Table: Key Properties of Selected Benzamides

Research Findings and Trends

Substituent Complexity and Crystallinity : Bulky or polar substituents (e.g., hydroxyalkyl-phenethyl in ) often yield amorphous solids, while simpler groups (e.g., phenyl in ) favor crystalline structures .

Synthetic Efficiency : Alkyl substituents may reduce the need for chromatographic purification compared to aryl or heterocyclic groups, as seen in vs. .

Spectroscopic Signatures : The 4-chloro substituent consistently shows distinct IR and NMR signals (e.g., C–Cl stretch at ~750 cm⁻¹), while N-substituents influence amide proton shifts in ¹H NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.